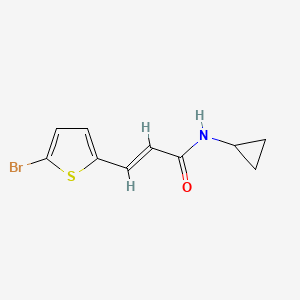
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide is an organic compound that features a brominated thiophene ring and a cyclopropylacrylamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Acrylamide: The brominated thiophene is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and optoelectronic devices.
Mécanisme D'action
The mechanism of action of 3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can participate in π-π stacking interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds share the brominated thiophene ring but differ in the presence of the oxadiazole moiety.
5-(4-Bromophenyl)- and 5-(5-Bromothiophen-2-yl)-[1,2,4]triazolo[4,3-c]quinazolines: These compounds also contain the brominated thiophene ring but are part of a tricyclic structure.
Uniqueness
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide is unique due to its combination of a brominated thiophene ring and a cyclopropylacrylamide moiety
Propriétés
Formule moléculaire |
C10H10BrNOS |
|---|---|
Poids moléculaire |
272.16 g/mol |
Nom IUPAC |
(E)-3-(5-bromothiophen-2-yl)-N-cyclopropylprop-2-enamide |
InChI |
InChI=1S/C10H10BrNOS/c11-9-5-3-8(14-9)4-6-10(13)12-7-1-2-7/h3-7H,1-2H2,(H,12,13)/b6-4+ |
Clé InChI |
NKKLYTJNDIILDP-GQCTYLIASA-N |
SMILES isomérique |
C1CC1NC(=O)/C=C/C2=CC=C(S2)Br |
SMILES canonique |
C1CC1NC(=O)C=CC2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















